molecular formula C27H29ClN4O3S B3733048 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide

Cat. No.: B3733048
M. Wt: 525.1 g/mol
InChI Key: PCRNZPVOIGJTFO-UHFFFAOYSA-N
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Description

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorinated aniline moiety, and a piperidinylidene group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide typically involves multiple steps. One common approach is to start with the chlorination of 2-methylaniline to obtain 5-chloro-2-methylaniline. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form N-(benzenesulfonyl)-5-chloro-2-methylaniline. The next step involves the reaction of this intermediate with formaldehyde and a secondary amine, such as 1-methylpiperidine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated aniline moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-5-chloro-2-methylaniline
  • 1-methylpiperidin-4-ylideneamine
  • Benzamide derivatives

Uniqueness

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN4O3S/c1-20-8-13-23(28)18-26(20)32(36(34,35)25-6-4-3-5-7-25)19-21-9-11-22(12-10-21)27(33)30-29-24-14-16-31(2)17-15-24/h3-13,18H,14-17,19H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRNZPVOIGJTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)NN=C3CCN(CC3)C)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
Reactant of Route 2
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
Reactant of Route 3
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
Reactant of Route 4
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
Reactant of Route 5
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide
Reactant of Route 6
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide

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